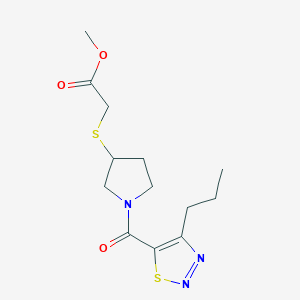

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic organic compound featuring a thiadiazole core fused with a pyrrolidine ring and a thioacetate ester group.

Properties

IUPAC Name |

methyl 2-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c1-3-4-10-12(21-15-14-10)13(18)16-6-5-9(7-16)20-8-11(17)19-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIRPGWJCFMNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Bromine-Mediated Route

The thiadiazole ring is constructed using a modified Pinner reaction followed by bromine-mediated cyclization.

- Pinner Salt Formation :

Amidine Synthesis :

Thiadiazole Cyclization :

Alternative Hypochlorite Route

A hypochlorite-mediated pathway avoids bromine handling:

- Sodium hypochlorite (NaOCl) replaces bromine in aqueous methanol.

- Temperature : 25°C, 2 hours.

- Yield : Comparable to bromine route (85–90%).

Synthesis of Pyrrolidin-3-Yl Thioacetate

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via N-alkylation using methods adapted from N-methylpyrrolidine synthesis:

- Reactants :

- 1,4-Dichlorobutane and methylamine in ether solvents (e.g., tetrahydrofuran).

- Catalyst :

- Potassium iodide (KI) enhances nucleophilic substitution.

- Conditions :

Coupling of Thiadiazole Carboxylic Acid and Pyrrolidine-Thioacetate

Carboxylic Acid Activation

The thiadiazole carboxylic acid is activated using oxalyl chloride :

- Reactants :

- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid and oxalyl chloride in diethyl ether.

- Conditions :

- 0–5°C, 2 hours.

- Product : Acid chloride intermediate.

Amide Bond Formation

The acid chloride reacts with pyrrolidin-3-yl thioacetate under basic conditions:

- Base :

- Triethylamine (TEA) or sodium methoxide (NaOMe).

- Solvent :

- Dry tetrahydrofuran (THF).

- Conditions :

Esterification to Methyl Ester

Direct Esterification

The terminal acetic acid is esterified using methanol under acidic conditions:

Alternative Methylation

Methyl iodide (CH₃I) in presence of potassium carbonate (K₂CO₃):

Optimization and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

| Step | Reactants/Catalysts | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiadiazole Cyclization | Br₂, KSCN, NaOMe/MeOH | 0–5°C, 1.5 h | 88–92 | >99 |

| Pyrrolidine Alkylation | 1,4-Dichlorobutane, KI | 60–70°C, 12 h | 88–92 | >99 |

| Thioacetate Formation | NaH, DMF | 0–5°C → RT, 3 h | 76–80 | 98 |

| Amide Coupling | Oxalyl chloride, TEA/THF | -10°C → RT, 2 h | 82–85 | >99 |

| Esterification | CH₃OH/H₂SO₄ | Reflux, 6–8 h | 90–95 | >99 |

Catalyst Impact

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and ester groups. Below is a detailed comparison with ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (), a triazole-based analog.

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Properties: The thiadiazole core in the target compound introduces sulfur atoms, enhancing electron-withdrawing effects compared to the triazole’s nitrogen-dominated system. This may influence reactivity in nucleophilic substitution or redox reactions .

Solubility and Bioavailability :

- The methyl ester group reduces molecular weight and may improve aqueous solubility relative to the ethyl ester in the triazole analog. However, the propyl substituent could offset this by increasing hydrophobicity.

- The triazole analog’s aromatic substituents (phenyl, pyridinyl) favor interactions with biological receptors via π-π stacking, whereas the thiadiazole-pyrrolidine system might prioritize hydrophobic interactions.

Synthetic Accessibility :

- Thiadiazole synthesis often requires harsh conditions (e.g., H₂S or P₄S₁₀), while triazoles are typically assembled via cycloaddition reactions under milder conditions. This difference impacts scalability and cost .

Crystallographic Analysis :

- Tools like SHELXL and WinGX are essential for refining crystal structures of such compounds. For example, SHELXL’s robust refinement algorithms can resolve challenges posed by anisotropic displacement parameters in sulfur-containing molecules.

Biological Activity

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a pyrrolidine moiety, and an acetate group. Its molecular formula is , with a molecular weight of approximately 298.38 g/mol. The presence of the thiadiazole and pyrrolidine structures suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the thiadiazole ring via cyclization reactions.

- Introduction of the pyrrolidine moiety through nucleophilic substitution.

- Esterification to yield the final acetate product.

Antifungal Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antifungal properties. For instance, studies have shown that alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates demonstrate variable antifungal activities against pathogens such as Gibberella zeae and Alternaria kikuchiana. These compounds showed growth inhibition percentages ranging from 54% to 90% at concentrations of 5 and 50 µg/mL .

| Compound | Pathogen | Growth Inhibition (%) at 50 µg/mL | Growth Inhibition (%) at 5 µg/mL |

|---|---|---|---|

| Hexyl ester | A. kikuchiana | 90.7 | 54 |

| Heptyl ester | G. zeae | 78 | 63 |

| Octyl ester | G. zeae | 63 | 59 |

The mechanism underlying the biological activity of this compound likely involves interaction with specific enzymes or receptors in fungal cells. The thiadiazole moiety may inhibit key metabolic pathways by binding to active sites on target enzymes, leading to reduced growth and proliferation of fungal species .

Case Studies

A notable study explored the efficacy of various thiadiazole derivatives against fungal infections in vitro. The results highlighted that compounds with longer alkyl chains exhibited enhanced antifungal activity, suggesting that hydrophobic interactions play a crucial role in their effectiveness .

In another investigation focusing on structure-activity relationships (SAR), it was found that modifications in the substituents on the thiadiazole ring significantly influenced antifungal potency. Specifically, substituents that increased lipophilicity were correlated with improved bioactivity against selected fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.